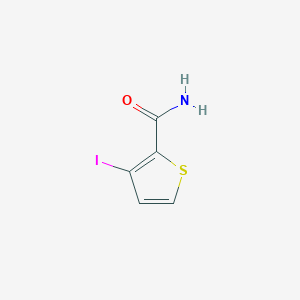

3-Iodo-2-thiophenecarboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18800-03-8 |

|---|---|

Molecular Formula |

C5H4INOS |

Molecular Weight |

253.06 g/mol |

IUPAC Name |

3-iodothiophene-2-carboxamide |

InChI |

InChI=1S/C5H4INOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) |

InChI Key |

BWDYTRLFYVQIHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1I)C(=O)N |

Origin of Product |

United States |

Contextual Significance of Thiophene Derivatives in Advanced Organic Synthesis

Thiophene (B33073) derivatives are a class of heterocyclic compounds that have garnered immense attention from organic and medicinal chemists. nih.gov Their structural resemblance to benzene (B151609), yet with distinct electronic properties owing to the sulfur heteroatom, makes them privileged scaffolds in various chemical applications. nih.gov

In medicinal chemistry, the thiophene ring is a well-established bioisostere for the phenyl group, meaning it can often replace a benzene ring in a drug molecule without losing biological activity, while potentially improving properties like solubility and metabolic stability. nih.gov Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov This has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs. nih.gov

Beyond pharmaceuticals, thiophene derivatives are crucial in the field of materials science. They are fundamental building blocks for organic semiconductors, polymers, and dyes used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize the thiophene ring allows for fine-tuning of the electronic and optical properties of these materials. mdpi.com In organic synthesis, thiophenes serve as versatile intermediates. The ring can be readily functionalized through reactions like electrophilic substitution, and the sulfur atom can participate in various chemical transformations. nih.gov The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further expanded the toolkit for creating complex thiophene-based architectures. mdpi.commdpi.com

Academic Research Trajectories for Halogenated Thiophenecarboxamides

Regioselective Iodination Strategies in Thiophene Annulations

Achieving regioselective iodination at the C3 position of a 2-substituted thiophene is a non-trivial synthetic challenge. The inherent reactivity of the thiophene ring favors electrophilic substitution at the C5 position, and to a lesser extent, the C2 position. researchgate.net Therefore, specialized methods are required to direct the iodine to the C3 position, ortho to the existing carboxamide group.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity that is otherwise difficult to obtain. researchgate.net In this approach, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. uwindsor.ca

For the synthesis of this compound, the carboxamide functional group (-CONH₂) itself can serve as an effective DMG. The general process involves treating 2-thiophenecarboxamide (B1294673) with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C). uwindsor.ca The base coordinates to the carboxamide, leading to selective deprotonation at the C3 position to form a lithiated intermediate. This species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the desired this compound. The strength of the O-carbamate group as a DMG has also been extensively documented, showcasing the power of this synthetic strategy. nih.govacs.org

Table 1: Common Directed Metalation Groups (DMGs) and Reaction Components

| DMG Functional Group | Typical Base | Common Electrophile | Solvent | Typical Temperature |

|---|---|---|---|---|

| -CONR₂ (Amide) | n-BuLi, s-BuLi, LDA | I₂, C₂H₄I₂ | THF, Et₂O | -78 °C |

| -OCONR₂ (Carbamate) | s-BuLi, n-BuLi | I₂, Br₂ | THF | -78 °C |

| -OMe (Methoxy) | n-BuLi, t-BuLi | I₂, MeOD | Et₂O, Hexanes | 0 °C to RT |

| Oxazoline | n-BuLi | I₂, DMF | THF | -78 °C |

This table summarizes common components used in Directed ortho-Metalation (DoM) reactions, a key strategy for regioselective functionalization of aromatic and heterocyclic rings. uwindsor.canih.gov

While direct electrophilic iodination of thiophene typically occurs at the C2 or C5 position, specific reagents and conditions can influence the outcome for substituted thiophenes. researchgate.net The use of N-iodosuccinimide (NIS) is a prevalent method for the iodination of thiophene derivatives. researchgate.net Often, an acid catalyst is employed to activate NIS and enhance the electrophilicity of the iodine. researchgate.net For instance, the combination of NIS with a Brønsted acid like 4-toluenesulfonic acid (TosOH) in a green solvent like ethanol (B145695) provides an efficient system for iodinating various thiophenes. researchgate.net

Another approach involves using potassium dichloroiodate (KICl₂), which can dissociate to form ICl as the active iodinating agent. uiowa.edu The choice of solvent significantly impacts reaction efficiency, with liquid substrates reacting better in water and solid substrates affording higher yields in dichloromethane (B109758) or under solvent-free conditions. researchgate.net While these methods are highly effective for many thiophenes, directing iodination to the C3 position in the presence of a C2-carboxamide group without a DMG strategy remains challenging due to the electronic properties of the ring system.

Table 2: Comparison of Electrophilic Iodinating Agents for Heterocycles

| Reagent System | Typical Substrates | Conditions | Advantages |

|---|---|---|---|

| NIS / TosOH | Electron-rich thiophenes | Ethanol, RT | Mild, high purity of products, green solvent. researchgate.net |

| KICl₂ | Thiophene derivatives | Dichloromethane or water | Simple, efficient for 2-substituted thiophenes. researchgate.netuiowa.edu |

| I₂ / K₃PO₄ | Benzoic acids (decarboxylative) | DMSO, 100-170 °C | Transition-metal-free, good yields. acs.org |

| NIS / BF₃·Et₂O | Thiophene-3-carbaldehyde | Dichloromethane, RT | Regioselective for specific substrates. |

This table compares various reagent systems for the electrophilic iodination of aromatic and heterocyclic compounds, highlighting their conditions and benefits.

Directed Metalation Group (DMG)-Assisted Iodination

Amidation Reactions for Thiophenecarboxamide Scaffold Formation

The formation of the amide bond is a cornerstone of organic synthesis. This can be achieved either by starting with a pre-functionalized thiophene (e.g., 3-iodo-2-thiophenecarboxylic acid) or by converting a related functional group, like an ester, into the desired amide.

A common and straightforward route to 2-thiophenecarboxamides involves the conversion of the corresponding 2-thiophenecarboxylate ester. Starting with methyl 3-iodo-2-thiophenecarboxylate, direct aminolysis can be performed by treating the ester with aqueous or anhydrous ammonia (B1221849), often under elevated temperature and pressure. This reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxide (B1231860) leaving group and formation of the primary amide. A related transformation involves the initial conversion of a carboxylic acid to an acid chloride, which is then reacted with ammonia to form the amide, a process used in the synthesis of other substituted thiophenes. nih.gov

Recent advances have provided milder and more efficient methods for the direct amidation of carboxylic acids, avoiding the need for harsh conditions or the pre-activation to acid chlorides. These techniques are particularly valuable for heterocyclic carboxylic acids like 3-iodo-2-thiophenecarboxylic acid.

One innovative one-pot method employs a combination of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. asiaresearchnews.comtohoku.ac.jp This system facilitates the efficient formation of amide bonds from less reactive nitrogen-containing heterocycles and carboxylic acids under mild, room-temperature conditions, achieving high yields for over 100 different amide compounds. tohoku.ac.jp

Another powerful strategy is the reductive amination of carboxylic acids. A two-step, one-pot reaction utilizes phenylsilane (B129415) for an initial silane-mediated amidation, followed by a zinc-catalyzed reduction of the resulting amide if desired. rsc.orgresearchgate.net More directly, methyltrimethoxysilane (B3422404) (MTM) has been introduced as an inexpensive and effective reagent for the direct coupling of carboxylic acids and amines, often yielding pure amide products without the need for chromatographic purification. acs.org

Table 3: Modern Amidation Methods for Carboxylic Acids

| Method | Reagents / Catalyst | Key Features |

|---|---|---|

| DMAPO-Catalyzed | Boc₂O, DMAPO | One-pot, mild conditions, high functional group tolerance, scalable. asiaresearchnews.comtohoku.ac.jp |

| Silane-Mediated | Phenylsilane, Zn(OAc)₂ | Two-step reductive alkylation, dual reactivity of silane. rsc.orgresearchgate.net |

| Direct MTM Amidation | CH₃Si(OMe)₃ (MTM) | Inexpensive, simple workup, often no chromatography needed. acs.org |

| Formamide Catalyzed | TCT, FPyr | Cost-efficient, versatile for amides and esters. rsc.org |

This table outlines several novel and efficient methods for the direct conversion of carboxylic acids to amides, which are applicable to heterocyclic systems.

Ester to Amide Conversion Pathways

Multi-Component and Cascade Approaches to Substituted this compound

Multi-component reactions (MCRs) and cascade reactions represent the pinnacle of synthetic efficiency, allowing for the construction of complex molecules from simple precursors in a single operation. tandfonline.com These strategies minimize waste and purification steps by combining several bond-forming events in one pot.

The synthesis of highly substituted thiophenes can be achieved through various MCRs. tandfonline.comacs.org For example, palladium-catalyzed four-component reactions have been developed that combine aryl iodides, alkynes, ethyl thioglycolate, and a carbon monoxide source to build multi-substituted thiophene scaffolds. researchgate.net While not producing the exact target compound, this demonstrates a convergent approach where the core ring and its substituents are assembled simultaneously. Similarly, a copper(I)-catalyzed three-component reaction of thiolates, N-sulfonyl azides, and terminal alkynes provides a pathway to fully substituted thiophenes. acs.orgnih.gov

Cascade reactions offer another elegant route. A notable example is the iodocyclization of sulfur-containing alkynes. mdpi.com A suitably designed 1-mercapto-3-yn-2-ol can undergo an iodine-induced 5-endo-dig cyclization, followed by dehydration, to directly furnish a 3-iodothiophene (B1329286) derivative. mdpi.com By carefully choosing the starting alkyne, this strategy could be adapted to install the necessary precursors for the carboxamide group, leading to a highly efficient synthesis of the target structure or a close derivative. Other cascade processes, such as those involving radical additions or halo-Michael/aldol sequences, further expand the toolkit for building complex heterocyclic systems. sioc-journal.cnsioc-journal.cn

Stereochemical Control in this compound Synthesis

The introduction of stereocenters into the thiophene scaffold of this compound, or its precursors, presents a significant synthetic challenge. The aromaticity of the thiophene ring often requires harsh conditions for dearomatization or functionalization, which can be detrimental to stereocontrol. However, advanced synthetic methodologies have emerged that offer potential pathways to achieve high levels of stereoselectivity in the synthesis of chiral thiophene derivatives. These strategies, while not always applied directly to this compound, provide a foundational framework for its potential stereoselective synthesis. The primary approaches include catalytic asymmetric hydrogenation, enantioselective functionalization using chiral catalysts, and the use of chiral auxiliaries.

Catalytic Asymmetric Hydrogenation

One potential strategy for introducing chirality is through the asymmetric hydrogenation of a suitably substituted thiophene precursor. This approach, however, is challenging due to the propensity of sulfur to coordinate strongly with metal catalysts, potentially leading to catalyst poisoning or interference. nsf.gov Despite these challenges, significant progress has been made. For instance, Glorius and co-workers have demonstrated the asymmetric hydrogenation of specific 2-aryl-substituted thiophenes, although the scope was noted to be limited. nsf.gov

A landmark achievement in this area is the development of BINAP-Ru(II) complexes by Noyori, which have shown exceptional ability in the hydrogenation of a variety of functionalized olefins and ketones. nobelprize.org These catalysts are capable of operating at high substrate concentrations and can produce both enantiomers of a product with high efficiency by selecting the appropriate catalyst enantiomer. nobelprize.org For example, the anti-inflammatory drug (S)-naproxen is produced with high yield and enantiomeric excess using a Noyori catalyst. nobelprize.org While direct application to a 3-iodo-2-carboxamide substituted thiophene has not been extensively reported, this methodology represents a powerful tool for the potential asymmetric reduction of a precursor containing a carbon-carbon double bond exocyclic to the thiophene ring or in a dearomatized intermediate.

Table 1: Examples of Catalytic Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Carboxylic Acids | (S)-BINAP-Ru(II) | (S)-Naproxen | High | nobelprize.org |

| β-Keto Carboxylic Esters | BINAP-Ru(II) | β-Hydroxy Esters | Up to 100% | nobelprize.org |

| Acetol | (R)-BINAP-Ru(II) | (R)-1,2-Propanediol | High | nobelprize.org |

Enantioselective Functionalization with Chiral Catalysts

A more versatile approach involves the direct enantioselective functionalization of the thiophene ring or a pre-functionalized substrate using chiral catalysts. This can include Friedel-Crafts reactions, cycloadditions, or coupling reactions.

Chiral Brønsted Acid and Base Catalysis: Recent research has shown the utility of chiral Brønsted bases in activating inert thiophene structures for asymmetric transformations. rsc.orgresearchgate.net By using a chiral Brønsted base, a highly active vinylidene ortho-quinone methide (VQM) chiral intermediate can be formed in situ, which then reacts with the thiophene moiety. This strategy has been successfully employed to create axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes in high yields and excellent enantioselectivities. rsc.orgresearchgate.net For instance, the reaction of rationally designed substrates with a thiophene structure, catalyzed by a chiral Brønsted base, has yielded products with 85-90% ee. rsc.orgresearchgate.net

Chiral Lewis Acid Catalysis: Enantioselective Friedel-Crafts reactions represent a powerful method for creating C-C bonds with stereocontrol. An efficient Friedel-Crafts reaction of 2-substituted thiophenes with alkyl glyoxylates has been developed using a chiral 6,6'-dibromo-BINOL/Ti(IV) complex as the catalyst. nih.gov This method allows for the synthesis of various hydroxy(thiophene-2-yl)acetates in high enantioselectivities (92-98% ee) and good yields. nih.gov This approach could be adapted to a 3-iodothiophene substrate to introduce a chiral side chain at the 2-position, which could then be converted to the carboxamide.

Table 2: Enantioselective Functionalization of Thiophene Derivatives

| Reaction Type | Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Intramolecular Cycloaddition | Chiral Brønsted Base | Thiophene-VQM Precursor | Chiral Spirane | 89% | 90% | researchgate.net |

| Friedel-Crafts Reaction | 6,6'-dibromo-BINOL/Ti(IV) | 2-Substituted Thiophene, Alkyl Glyoxylate | Hydroxy(thiophene-2-yl)acetate | Good | 92-98% | nih.gov |

| Asymmetric Homocoupling | Nickel/Chiral Ligand | ortho-(iodo)arylphosphine oxide | Axially Chiral Bisphosphine Oxide | Good | High | nih.gov |

Stereocontrol via Chiral Auxiliaries

The use of a chiral auxiliary is a classical and reliable strategy for inducing stereoselectivity. york.ac.uk In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The advantages of this method include often high levels of diastereocontrol and the potential to recycle the auxiliary. york.ac.uk For the synthesis of a chiral derivative of this compound, a chiral amine could be used to form a temporary amide linkage. Subsequent reactions, such as an alkylation or addition reaction, would proceed under the stereodirecting influence of the auxiliary. While specific examples for this compound are not prevalent, the principle is widely applied in asymmetric synthesis.

The development of stereochemical control in the synthesis of complex molecules like this compound relies on the adaptation of established and emerging asymmetric catalytic methods. The insights gained from the stereoselective synthesis of related thiophene and heterocyclic systems provide a strong foundation for future work in this specific area. nsf.govrsc.orgnih.gov

Reactivity and Derivatization Strategies of 3 Iodo 2 Thiophenecarboxamide

Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Iodo-2-thiophenecarboxamide

The presence of the iodo group at the 3-position of the thiophene (B33073) ring makes this compound an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed in organic synthesis due to their efficiency and functional group tolerance. wikipedia.orgmdpi.com In the context of this compound, palladium-catalyzed reactions are pivotal for creating diverse derivatives.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction has been utilized in the synthesis of various thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.gov For instance, sequential SNAr and Suzuki reactions have been employed to create a library of these compounds. nih.gov

A general procedure for the Suzuki-Miyaura coupling involves reacting the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.es The reaction is typically conducted under an inert atmosphere. fishersci.es The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgmdpi.com

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, a class of compounds with biological importance, often utilizes 3-aminothiophene precursors which can be accessed through derivatization of compounds like this compound. nih.govresearchgate.net The Suzuki coupling is a key step in building the complex molecular frameworks of these inhibitors. nih.govnih.gov

Interactive Data Table: Exemplary Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Source |

| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, Pd(OAc)2/PCy3 | mdpi.comresearchgate.netorganic-chemistry.org |

| Base | Na2CO3, Ba(OH)2, NaOH, K3PO4, Cs2CO3 | researchgate.net |

| Solvent | DME, THF, Water, Alcohols | fishersci.esresearchgate.net |

| Boron Reagent | Arylboronic acids, Arylboronic esters | fishersci.esorganic-chemistry.org |

| Temperature | Room temperature to 120-150°C | fishersci.es |

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, forming a C(sp2)-C(sp) bond. libretexts.orgorganic-chemistry.orgmdpi.com This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl iodide to the Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex to give the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org While a copper co-catalyst is typical, copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgorganic-chemistry.org

In the context of this compound, the Sonogashira coupling can be used to introduce alkynyl substituents at the 3-position of the thiophene ring. This functionalization is a key step in the synthesis of various heterocyclic compounds and complex organic molecules. mdpi.comresearchgate.net For instance, the coupling of 3-iodoindazoles with terminal alkynes is a well-established method for creating building blocks for medicinal chemistry. mdpi.comresearchgate.net

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. numberanalytics.com This method is known for its versatility and functional group compatibility. msu.edu The reaction typically employs a Pd(0) catalyst, such as Pd(PPh3)4, and is often carried out in solvents like toluene (B28343) at elevated temperatures. numberanalytics.comrsc.org While effective, a significant drawback of the Stille reaction is the toxicity and difficulty in removing the tin byproducts. msu.edu Side reactions, such as C-H stannylation, can also occur. rsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc compound as the coupling partner with an organic halide, also catalyzed by palladium or nickel. wikipedia.orguni-muenchen.de A key advantage of the Negishi coupling is its ability to form C-C bonds between sp3, sp2, and sp hybridized carbon atoms. wikipedia.org The reaction generally shows high functional group tolerance. wikipedia.orgnih.gov The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Similar to other coupling reactions, the choice of catalyst and ligands is crucial for achieving high yields and selectivity. rsc.org

For this compound, both Stille and Negishi couplings offer pathways to introduce a wide variety of organic substituents at the 3-position, further expanding its synthetic utility.

Sonogashira Coupling Mechanistic Insights

Copper-Catalyzed Reactions and Their Scope

Copper-catalyzed reactions, particularly N-arylation (a variation of the Ullmann condensation), are important for forming carbon-nitrogen bonds. beilstein-journals.orgrhhz.net These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. beilstein-journals.orgsharif.edu The use of ligands, such as diamines, can significantly enhance the efficiency of these reactions. nih.gov

Copper-catalyzed Sonogashira-type couplings have also been developed as a more cost-effective and less toxic alternative to palladium-catalyzed systems. rsc.org These reactions can be carried out with a variety of copper catalysts and ligands. rsc.org

For this compound, copper-catalyzed N-arylation would allow for the direct introduction of amino groups at the 3-position, leading to the synthesis of various N-substituted thieno[3,2-d]pyrimidines and related heterocycles.

Interactive Data Table: Comparison of Copper-Catalyzed N-Arylation Conditions

| Parameter | Condition 1 | Condition 2 | Source |

| Catalyst | CuI | CuSO4·5H2O | beilstein-journals.orgsharif.edu |

| Ligand | Ethylene glycol | None specified | beilstein-journals.orgsharif.edu |

| Base | NaOH | Not specified | beilstein-journals.orgsharif.edu |

| Solvent | Ethylene glycol | Water | beilstein-journals.orgsharif.edu |

| Amine Substrate | N-heterocycles | Primary and secondary amines | beilstein-journals.orgsharif.edu |

Other Metal-Mediated Transformations (e.g., Hiyama)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgchem-station.com A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) ion or a base, to facilitate the transmetalation step. organic-chemistry.orgchem-station.com Organosilanes are attractive coupling partners due to their stability and low toxicity. organic-chemistry.orgchem-station.com Recent developments have expanded the scope of Hiyama couplings to include alternative electrophilic partners. chemrevlett.commdpi.com

For this compound, the Hiyama coupling provides another avenue for C-C bond formation, offering an alternative to the more common Suzuki and Stille reactions, particularly when the use of organoboron or organotin reagents is not desirable. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Iodo Moiety

The presence of an iodine atom on the electron-rich thiophene ring allows for nucleophilic aromatic substitution (SNAr) reactions, although these are generally less facile than in benzene (B151609) systems unless activated by electron-withdrawing groups. uoanbar.edu.iq In SNAr, a nucleophile replaces the iodo group. The reaction proceeds via an addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

For thiophene derivatives, nucleophilic substitution occurs more readily than in their benzene counterparts. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Wheland complex through the involvement of its d-orbitals. uoanbar.edu.iq While the carboxamide group at the 2-position is not a strong electron-withdrawing group, it can influence the reactivity of the adjacent iodo group.

The reactivity of halogens in SNAr reactions on aromatic rings often follows the order F > Cl > Br > I. libretexts.org This is counterintuitive to the leaving group ability seen in aliphatic systems and is because the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating the attack. libretexts.orgyoutube.com However, copper-mediated nucleophilic substitutions can be highly effective for iodo-thiophenes, allowing for the introduction of various functionalities. uoanbar.edu.iq

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions This table presents hypothetical examples based on general principles of SNAr on iodo-aromatic compounds, as specific examples for this compound were not found in the provided search results.

| Nucleophile | Product | Reaction Conditions |

| Methoxide (B1231860) (CH₃O⁻) | 3-Methoxy-2-thiophenecarboxamide | Base (e.g., NaH), polar aprotic solvent (e.g., DMF) |

| Ammonia (B1221849) (NH₃) | 3-Amino-2-thiophenecarboxamide | High pressure and temperature, or with a copper catalyst |

| Cyanide (CN⁻) | 3-Cyano-2-thiophenecarboxamide | Palladium or copper catalyst (e.g., CuCN) |

Functional Group Interconversions on the Thiophenecarboxamide Core

Functional group interconversions are essential transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comscribd.com These reactions expand the synthetic utility of this compound by modifying its core structure.

The amide group of this compound can undergo several transformations. Amides are generally stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. wikipedia.org This would yield 3-iodo-2-thiophenecarboxylic acid. cymitquimica.com

The amide can also be dehydrated to form a nitrile (3-iodo-2-cyanothiophene) using dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu Furthermore, amides can be reduced to amines. For example, lithium aluminum hydride (LiAlH₄) can reduce the carboxamide to an aminomethyl group, yielding (3-iodo-2-thienyl)methanamine. vanderbilt.edu

Table 2: Key Transformations of the Amide Group

| Reagent(s) | Product Functional Group |

| H₃O⁺ or OH⁻, heat | Carboxylic acid |

| P₂O₅ or SOCl₂ | Nitrile |

| LiAlH₄ | Amine |

Research has also explored the modification of the amide functionality in similar thiophene carboxamides. For instance, the synthesis of various N-substituted 2-thiophenecarboxamides has been reported, indicating that the amide nitrogen can be readily functionalized. guidechem.comlookchem.com In some cases, the amide group has been converted to a thioamide. nih.gov

The thiophene ring itself is susceptible to both electrophilic and nucleophilic attack, with the existing substituents directing the position of new functional groups. Thiophene is generally more reactive than benzene towards electrophilic substitution. uoanbar.edu.iq The electron-donating nature of the sulfur atom activates the ring, primarily at the C2 and C5 positions. In this compound, the C5 position is the most likely site for electrophilic attack due to the directing effects of both the iodo and carboxamide groups.

Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation could potentially be carried out at the C5 position. However, the presence of the deactivating carboxamide group and the bulky iodo group might necessitate harsh reaction conditions.

Nucleophilic attack on the thiophene ring can also occur, particularly through lithiation. The reaction of thiophene with organolithium reagents like n-butyllithium typically results in deprotonation at the most acidic position, which is the C2 or C5 alpha-protons. wikipedia.org For this compound, deprotonation at the C5 position would create a nucleophilic center that can react with various electrophiles.

Studies on related thiophene compounds have shown that the thiophene ring can be hydroxylated, indicating its susceptibility to oxidative metabolism which involves electrophilic intermediates. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of halothiophenes, allowing for the introduction of aryl, alkyl, and other groups. researchgate.net

Table 3: Potential Functionalization of the Thiophene Ring

| Reaction Type | Position of Attack | Potential Reagent(s) | Resulting Substituent |

| Electrophilic Substitution | C5 | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Electrophilic Substitution | C5 | Br₂/FeBr₃ | Bromo (-Br) |

| Lithiation/Electrophilic Quench | C5 | 1. n-BuLi, 2. Electrophile (E⁺) | E |

Computational and Theoretical Investigations of 3 Iodo 2 Thiophenecarboxamide

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. acs.orgmdpi.com It is frequently employed to determine the optimized molecular structure and various properties of molecules like 3-Iodo-2-thiophenecarboxamide. researchgate.netd-nb.info DFT calculations, often using functionals like B3LYP, provide a good balance between accuracy and computational cost for predicting molecular geometries and energies. researchgate.netd-nb.info

Electronic Structure Analysis (HOMO-LUMO, Energy Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. ijcce.ac.ir Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and, therefore, more reactive. mdpi.com For thiophene (B33073) derivatives, substitutions on the thiophene ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. acs.orgrsc.org For instance, the introduction of electron-withdrawing or -donating groups can alter the electronic distribution and modify the frontier orbital energies. rsc.org In the case of this compound, the iodine atom and the carboxamide group will have specific effects on the electronic structure.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Thiophenes (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene | -6.5 | -1.2 | 5.3 |

| 2-Thiophenecarboxamide (B1294673) | -6.8 | -1.5 | 5.3 |

| This compound | -7.0 | -1.8 | 5.2 |

Note: The values in this table are illustrative and intended to show general trends. Actual calculated values can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.dewuxiapptec.com The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. wuxiapptec.com Different colors on the map represent different potential values; typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netdiracprogram.org

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The area around the iodine atom might exhibit a region of positive potential, known as a σ-hole, making it a potential site for halogen bonding. researchgate.net The hydrogen atoms of the amide group would show positive potential, indicating their acidic nature. researchgate.net

Global and Local Reactivity Descriptors (Electrophilicity Index, Chemical Hardness/Softness)

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO)/2). ijcce.ac.irphyschemres.org A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized. ijcce.ac.ir

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (μ), calculated as χ = -μ ≈ (I + A)/2. ijcce.ac.irphyschemres.org

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. researchgate.netarxiv.org It is defined as ω = μ²/2η. arxiv.org A higher electrophilicity index indicates a better electrophile. scielo.org.mx

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. d-nb.info

Table 2: Calculated Global Reactivity Descriptors (Illustrative Data)

| Descriptor | Formula | Value (a.u.) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~2.6 |

| Chemical Softness (S) | 1/η | ~0.19 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~4.4 |

| Electrophilicity Index (ω) | μ²/2η | ~3.75 |

Note: These values are illustrative and depend on the calculated HOMO and LUMO energies.

Semi-Empirical Methods (e.g., PM3) for Thiophenecarboxamide Systems

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster computational alternative to DFT, making them suitable for larger molecular systems. uni-muenchen.dehi.is These methods are based on Hartree-Fock theory but use parameters derived from experimental data to simplify the calculations. uni-muenchen.descielo.org.mx PM3 is a reparameterization of the AM1 method and is known for providing more accurate heats of formation and geometries for certain systems, including those with hydrogen bonds. scielo.org.mxchemrxiv.org For thiophenecarboxamide systems, PM3 can be used for initial conformational searches and to obtain preliminary insights into their structure and properties before employing more computationally intensive DFT methods. gaussian.com

Conformational Analysis and Potential Energy Surface (PES) Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. nih.gov This is achieved by studying the potential energy surface (PES), which represents the energy of a molecule as a function of its geometry. muni.czspringerprofessional.de

For this compound, the rotation around the C-C bond connecting the thiophene ring and the carboxamide group is a key conformational degree of freedom. A relaxed PES scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. researchgate.net This analysis reveals the most stable (lowest energy) conformation and the transition states (energy maxima) that separate different conformers. rsc.org

Predictive Computational Spectroscopy (IR, UV-Vis, NMR)

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. schrodinger.comcityu.edu.hkarxiv.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. frontiersin.org These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to identify characteristic functional groups. nih.gov For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group and the C-S and C-I stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.govnih.gov The predicted λ_max can provide insights into the electronic transitions occurring within the molecule, which are influenced by the substituents on the thiophene ring. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts can be compared to experimental NMR data to aid in the structural elucidation of this compound. researchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C=O) | ~1680 cm⁻¹ |

| IR | ν(N-H) | ~3400, 3300 cm⁻¹ |

| UV-Vis | λ_max | ~280 nm |

| ¹³C NMR | δ(C=O) | ~165 ppm |

| ¹H NMR | δ(N-H) | ~7.5-8.5 ppm |

Note: These are representative values. Actual predictions will vary based on the computational level and solvent models used.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the study of organic reaction mechanisms. mdpi.com These methods allow for the detailed exploration of potential energy surfaces, helping to identify reactants, products, intermediates, and the transition states that connect them. science.org.gegithub.io Such studies provide critical data on activation energies, reaction energies, and the geometries of transient species, which collectively illuminate the preferred reaction pathways. science.org.geresearchgate.net

For halogenated thiophenes like this compound, a key area of interest is their participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgmdpi.com This reaction is a fundamental tool for forming carbon-carbon bonds. Computational studies on model systems have been instrumental in refining the understanding of its catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Investigating Reaction Pathways:

Detailed computational analyses of reactions involving thiophene derivatives often explore multiple potential pathways to determine the most energetically favorable route. For instance, in a hypothetical reaction, researchers might calculate the energy profiles for both a concerted mechanism and a stepwise mechanism.

A concerted mechanism would proceed through a single transition state, where bond-breaking and bond-forming occur simultaneously. In contrast, a stepwise mechanism would involve the formation of one or more intermediates, each with its own corresponding transition state for its formation and subsequent reaction. nih.gov

For example, theoretical studies on the addition of carbenes to thioketones have shown that the mechanism can be either stepwise, involving a thiocarbonyl ylide intermediate, or a concerted [2+1] cycloaddition, depending on the electronic nature of the carbene. nih.gov Similarly, the mechanism of [3+2] cycloaddition reactions involving nitrones has been shown through DFT studies to be non-concerted, even if it occurs in a single kinetic step. rsc.org

Modeling Transition States and Activation Energies:

The transition state is a critical, high-energy point on the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed. scispace.com Quantum chemical methods can calculate the geometry and energy of these fleeting structures. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.

While specific, detailed computational studies on the reaction mechanisms of this compound itself are not extensively documented in publicly available literature, the principles are well-established from research on analogous compounds. For a hypothetical Suzuki-Miyaura coupling of this compound, a computational study would typically model the key steps.

The data in the table below is illustrative of the kind of results that would be generated from such a computational study, based on typical values for related reactions. rsc.orgnih.govfigshare.com

Table 1: Illustrative Calculated Energies for a Hypothetical Suzuki-Miyaura Coupling Pathway

| Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | Pd(0)L₂ + this compound | 0.0 |

| Oxidative Addition | TS₁ (Oxidative Addition) | +15.2 |

| Intermediate 1 | Pd(II)(Thiophenecarboxamide)(I)L₂ | -5.4 |

| Transmetalation | TS₂ (Transmetalation) | +21.5 |

| Intermediate 2 | Pd(II)(Thiophenecarboxamide)(Aryl)L₂ | -12.1 |

| Reductive Elimination | TS₃ (Reductive Elimination) | +18.9 |

| Products | Pd(0)L₂ + Coupled Product | -25.0 |

| Note: This data is hypothetical and serves to illustrate the outputs of a typical DFT study on a cross-coupling reaction. L represents a phosphine (B1218219) ligand. |

The insights gained from these quantum chemical investigations are fundamental to the rational design of new synthetic methodologies and catalysts. By providing a molecular-level picture of the reaction landscape, computational chemistry complements experimental work and accelerates the discovery and optimization of chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iodo 2 Thiophenecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. emory.edu For 3-iodo-2-thiophenecarboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. emerypharma.com

While standard ¹H and ¹³C NMR provide initial data, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE) spectroscopy offer deeper insights.

DEPT: This technique is invaluable for differentiating between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. nanalysis.combhu.ac.in In the case of this compound, DEPT-90 would show a positive signal only for the two CH protons of the thiophene (B33073) ring, while DEPT-135 would show these as positive peaks and no negative peaks, confirming the absence of CH₂ groups. emerypharma.com Quaternary carbons, such as the two carbons in the thiophene ring bonded to the iodine and the carboxamide group, are not observed in DEPT spectra, aiding in their identification when compared to the standard ¹³C NMR spectrum. nanalysis.com

NOE Difference Spectroscopy: NOE experiments are crucial for determining spatial proximity between atoms. bhu.ac.in For instance, irradiation of the amide protons (-NH₂) could show an NOE enhancement to the H-4 proton of the thiophene ring, confirming their proximity and helping to establish the conformation of the carboxamide group relative to the ring.

2D NMR experiments are powerful tools that reveal correlations between nuclei, allowing for the assembly of molecular fragments and the complete assignment of the structure. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak between the signals of H-4 and H-5 would be observed, confirming their vicinal relationship on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It would show correlations between the C-4 carbon and the H-4 proton, and between the C-5 carbon and the H-5 proton, allowing for the direct assignment of the protonated carbons in the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful 2D NMR techniques for structure elucidation as it shows correlations between carbons and protons that are separated by two or three bonds. youtube.comsdsu.edu For this compound, key HMBC correlations would include:

Correlations from the amide protons (-NH₂) to the carbonyl carbon and to C-2 of the thiophene ring.

Correlations from H-4 to C-2, C-3, and C-5.

Correlations from H-5 to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to 1D NOE, this 2D experiment maps spatial proximities. researchgate.net It can provide conformational information, such as the through-space interaction between the amide protons and the thiophene ring protons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | 135-145 |

| C3 | - | 90-100 |

| C4 | 7.0-7.5 | 125-135 |

| C5 | 7.5-8.0 | 130-140 |

| C=O | - | 160-170 |

| NH₂ | 7.5-8.5 (broad) | - |

Note: These are estimated ranges and can vary based on solvent and other experimental conditions.

While solution-state NMR is the most common, solid-state NMR, particularly using Cross-Polarization Magic Angle Spinning (CP-MAS), can provide unique information, especially for systems that may exhibit tautomerism or polymorphism in the solid state. bruker.comnih.govuni-tuebingen.de For molecules like this compound, which contain an amide group, the possibility of different hydrogen bonding arrangements and conformations in the crystal lattice can be investigated. mdpi.com CP-MAS NMR can reveal the presence of multiple, non-equivalent molecules in the unit cell, which would not be averaged out as they are in solution. mdpi.comresearchgate.net This technique is particularly powerful for studying tautomeric equilibria in the solid state, which might be too fast to observe in solution NMR. mdpi.com

Two-Dimensional (2D) NMR Correlations (COSY, HSQC, HMBC, NOESY)

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. researchgate.netuni-siegen.de These two methods are complementary, as the selection rules for a vibration to be IR or Raman active are different. edinst.comspectroscopyonline.com A vibration is IR active if it results in a change in the molecule's dipole moment, while it is Raman active if there is a change in the molecule's polarizability. edinst.com

The vibrational spectrum of this compound can be divided into several regions corresponding to the characteristic vibrations of its functional groups. researchgate.net A molecule with N atoms has 3N-6 normal modes of vibration (or 3N-5 for linear molecules). wikipedia.org

Amide Group Vibrations: The primary amide group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region. The C=O stretching vibration (Amide I band) is very intense in the IR spectrum and is expected in the 1680-1630 cm⁻¹ range. The N-H bending vibration (Amide II band) is found around 1650-1590 cm⁻¹.

Thiophene Ring Vibrations: The C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹. The C=C and C-C stretching vibrations within the ring typically occur in the 1600-1400 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations give rise to characteristic bands in the fingerprint region (below 1300 cm⁻¹).

C-I and C-S Vibrations: The C-I stretching vibration is expected at a low frequency, typically in the 600-500 cm⁻¹ range, due to the heavy iodine atom. The C-S stretching vibrations of the thiophene ring are generally weak and appear in the 800-600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

| N-H Stretch | 3400-3100 | IR (strong), Raman (moderate) |

| C-H Stretch (Thiophene) | 3100-3000 | IR (moderate), Raman (strong) |

| C=O Stretch (Amide I) | 1680-1630 | IR (very strong), Raman (strong) |

| N-H Bend (Amide II) | 1650-1590 | IR (strong), Raman (weak) |

| C=C/C-C Stretch (Thiophene) | 1600-1400 | IR (moderate), Raman (strong) |

| C-I Stretch | 600-500 | IR (moderate), Raman (strong) |

| C-S Stretch | 800-600 | IR (weak), Raman (moderate) |

To achieve a more precise assignment of the observed vibrational bands, a combined experimental and computational approach is often employed. nih.gov Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies and intensities of this compound. By comparing the calculated spectrum with the experimental IR and Raman spectra, a detailed and reliable assignment of the fundamental vibrational modes can be made. This correlation helps in understanding the nature of the vibrations and can provide insights into the molecular structure and bonding.

Interpretation of Characteristic Vibrational Modes

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method used to study the electronic transitions within a molecule. azooptics.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and conjugated systems. units.it

For this compound, the primary chromophore is the thiophene ring, a π-conjugated system. The presence of substituents—an iodine atom at the C3 position and a carboxamide group at the C2 position—influences the electronic distribution within the ring and, consequently, its UV-Vis absorption spectrum. The carboxamide group (-CONH2) and the iodine atom can act as auxochromes, modifying the absorption wavelength (λmax) and intensity. units.it

The electronic spectra of thiophene derivatives typically arise from π→π* and n→π* transitions. ekb.eg

π→π transitions:* These are high-energy transitions characteristic of conjugated systems like the thiophene ring. They usually result in strong absorption bands. The extent of conjugation and the nature of substituents heavily influence the λmax of these transitions. uow.edu.au

n→π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen, nitrogen, or sulfur atoms) to an anti-bonding π* orbital. These are generally of lower energy and intensity compared to π→π* transitions. ekb.eg

Studies on substituted thiophenes show that the introduction of electron-withdrawing or electron-donating groups can cause a bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) shift in the absorption maxima. osti.gov The interplay between the electron-donating character of the thiophene sulfur atom and the electronic effects of the iodo and carboxamide substituents determines the precise energy of the electronic transitions. In similar thienylazo dyes, an amide group was found to influence the electronic transitions, and the solvent polarity also played a significant role in shifting the λmax. ekb.eg

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |

| π → π | π orbital of the thiophene ring to an anti-bonding π orbital | ~230-280 nm | High-intensity absorption, characteristic of the aromatic thiophene system. uow.edu.au |

| n → π | Non-bonding electrons (S, O, N) to an anti-bonding π orbital | >270 nm | Lower intensity absorption, may be masked by the stronger π→π* band. azooptics.com |

This table is generated based on typical values for substituted thiophenes and related aromatic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, making it definitive for molecular formula confirmation. chromatographyonline.com Techniques like Time-of-Flight (TOF) mass spectrometry are commonly used to achieve this high resolution. longdom.orglcms.cz

For this compound, HRMS provides an experimental mass that can be compared to the calculated theoretical mass based on its chemical formula, C₅H₄INOS. The theoretical mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, and ¹²⁷I). A close match between the measured and calculated mass (typically within 5 parts per million, ppm) confirms the elemental composition. chromatographyonline.com

The fragmentation pattern in the mass spectrum also provides structural information. The initial ionization creates a molecular ion ([M]⁺•). For this compound, this ion would have an m/z corresponding to its molecular weight. Subsequent fragmentation can involve the loss of the iodine atom, the carboxamide group, or other fragments, providing clues about the molecule's connectivity. docbrown.info

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₄INOS |

| Calculated Mass (Monoisotopic) | 268.9058 |

| Expected Ion (e.g., [M+H]⁺) | 269.9131 |

Note: The calculated mass is for the neutral molecule. The expected ion in the mass spectrum will depend on the ionization technique used (e.g., ESI, MALDI). The table presents the theoretical monoisotopic mass. Experimental data from literature on closely related iodo-thiophene derivatives confirms the utility of HRMS in providing accurate mass measurements that validate calculated values. For example, the HRMS (ESI) analysis of 2-(5-iodothiophen-2-yl)quinoxaline yielded a found m/z of 338.9456, which was in excellent agreement with the calculated m/z of 338.9453 for its formula C₁₂H₈¹²⁷IN₂S. rsc.org

Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, definitive elucidation is achieved by integrating data from multiple analytical methods. pharmaknowledgeforum.com The combination of techniques like HRMS, UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy creates a comprehensive and unambiguous picture of the molecule's structure. chemrxiv.org

The process for this compound would proceed as follows:

Elemental Formula from HRMS : As discussed, HRMS provides the high-accuracy mass measurement to confirm the molecular formula C₅H₄INOS. nih.gov This is the foundational step that all other data must align with.

Functional Group Identification with IR Spectroscopy : Infrared spectroscopy would be used to identify the functional groups present. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O (Amide I band) stretching, and the N-H bending (Amide II band). C-H and C=C stretching from the thiophene ring would also be visible.

Connectivity and Skeleton from NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy would reveal the carbon-hydrogen framework. ¹H NMR would show signals for the two amide protons and the two aromatic protons on the thiophene ring, with their chemical shifts and coupling patterns confirming their relative positions (at C4 and C5). ¹³C NMR would show five distinct signals for the five carbon atoms in the molecule (two for the carboxamide group and three for the thiophene ring, with the iodo-substituted carbon having a characteristic shift).

Electronic System Confirmation with UV-Vis Spectroscopy : The UV-Vis spectrum would confirm the presence of the conjugated π-electron system of the substituted thiophene ring. azooptics.com The observed λmax values for the π→π* and n→π* transitions would be consistent with the structure deduced from the other techniques.

Synthetic Applications and Materials Science Relevance of 3 Iodo 2 Thiophenecarboxamide

Role as a Precursor in Complex Heterocyclic Synthesis

The strategic placement of the iodo and carboxamide groups on the thiophene (B33073) ring makes 3-iodo-2-thiophenecarboxamide a powerful building block for the construction of elaborate heterocyclic frameworks. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a gateway to structural diversity.

Construction of Fused Thiophene Systems

Fused thiophene systems, such as thieno[3,2-b]thiophenes, are crucial components in the development of organic electronic materials due to their rigid, planar structures and extended π-conjugation, which facilitate charge transport. researchgate.netossila.com The synthesis of these systems often involves the strategic use of halogenated thiophenes. For instance, iodinated thienothiophenes can be synthesized through methods like halogenation or metal-catalyzed substitution. The reactivity of the iodine substituent allows for the construction of larger fused ring systems. google.com For example, a novel fused hexacyclic electron-rich monomer incorporating thieno[3,2-b]thiophene (B52689) has been synthesized and characterized, demonstrating the potential for creating complex, multi-fused entities for applications in organic solar cells. researchgate.netnih.gov

The synthesis of substituted thieno[3,2-b]thiophenes can also be achieved through cascade cyclization reactions of alkynyl diol derivatives, offering a step-efficient protocol to obtain multisubstituted products. mdpi.com Furthermore, the development of block copolymers associating units like 3,4-ethylenedioxythieno[2,3-b]thiophene (EDOThT) with other thiophene derivatives highlights the versatility of these building blocks in creating complex polymeric structures. rsc.org

Synthesis of Multi-functionalized Thiophene Derivatives

The iodo group in this compound serves as a versatile handle for introducing a wide array of functional groups onto the thiophene core. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in this regard, enabling the formation of carbon-carbon bonds with various aryl, alkynyl, and vinyl partners. nih.gov This approach allows for the generation of multi-substituted thiophene derivatives with tailored electronic and steric properties.

For example, a solution-phase parallel synthesis approach has been employed to create a library of multi-substituted benzo[b]thiophenes. nih.gov This methodology starts with the synthesis of 3-iodobenzo[b]thiophenes, which are then further diversified using palladium-catalyzed cross-coupling reactions. nih.gov Similarly, the synthesis of various thiophene derivatives bearing biologically active moieties like aniline, aminopyridine, and nicotinamide (B372718) has been reported, showcasing the utility of functionalized thiophenes in medicinal chemistry. ptfarm.pl The ability to introduce multiple substituents in a controlled manner is crucial for fine-tuning the properties of the final molecules for specific applications.

Development of Thiophene-Based Oligomers and Polymers

Thiophene-based oligomers and polymers are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. rsc.orgresearchgate.net The properties of these materials are highly dependent on the monomer structure, the nature of the substituents, and the degree of polymerization.

Design and Synthesis of Conjugated Thiophene Frameworks

This compound can be a key starting material for the synthesis of well-defined conjugated thiophene oligomers and polymers. The reactivity of the iodo group allows for its participation in various polymerization reactions, including Stille and Suzuki polycondensations. These methods enable the creation of conjugated backbones with alternating donor and acceptor units, a common strategy for tuning the band gap of the resulting polymers. beilstein-journals.org

The design of these frameworks often involves creating donor-acceptor (D-A) type polymers to achieve desired electronic properties. mdpi.com For instance, novel series of soluble thieno[3,2-b]thiophene oligomers with alternating architectures have been synthesized for FET applications. researchgate.net These oligomers exhibit properties that make them suitable for use in p-channel organic field-effect transistors. researchgate.net The synthesis of such conjugated frameworks often relies on cross-coupling reactions where halogenated thiophenes are key intermediates. researchgate.net

Integration into Advanced Functional Materials

The integration of thiophene-based structures into advanced functional materials is a rapidly growing area of research. nih.gov Thiophene-containing polymers can be composited with other materials, such as carbon nanotubes, to enhance their properties. researchgate.net For example, D-A type polymers containing thieno[3,2-b]thiophene units have been used to create composites with activated carbon for application as anode materials in lithium-ion batteries. mdpi.com

The unique electronic and optical properties of thiophene-based materials make them suitable for a variety of applications. Their structural versatility and inherent charge transport behavior are particularly advantageous in the development of high-performance organic solar cells. rsc.org The ability to tune the properties of these materials through synthetic modifications allows for the creation of materials tailored for specific functions, from energy storage to sensing.

Strategies for Diversity-Oriented Synthesis Utilizing the Iodo Moiety

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries, which is crucial for the discovery of new biologically active compounds and functional materials. rsc.orgscispace.com The core principle of DOS is to create a collection of molecules with high skeletal diversity from a common starting material or a set of related building blocks. scispace.comcam.ac.uk

The iodo moiety of this compound makes it an excellent substrate for DOS. The ability of the C-I bond to participate in a multitude of coupling reactions allows for the introduction of diverse appendages and the construction of various molecular scaffolds. mdpi.com A branching synthesis strategy can be employed, where the this compound core is reacted with different coupling partners under various reaction conditions to generate a library of distinct molecules. cam.ac.uk This approach enables the exploration of a larger chemical space than traditional target-oriented synthesis. scispace.com

Furthermore, the sequential application of different palladium-catalyzed cross-coupling reactions on a di-iodinated thiophene derivative could lead to a highly efficient assembly of complex and diverse structures. This "build/couple/pair" strategy is a hallmark of modern DOS, allowing for the systematic variation of substituents and the generation of libraries with a high degree of molecular diversity. mdpi.com

Emerging Synthetic Utilities in Specialty Chemical Production

This compound has emerged as a valuable and versatile building block in the synthesis of a variety of specialty chemicals. Its utility is primarily centered on the reactivity of the carbon-iodine bond, which allows for the strategic introduction of diverse functional groups and the construction of complex molecular architectures. This is particularly evident in the development of new agrochemicals and potential pharmaceutical intermediates, where precise molecular design is crucial for bioactivity.

The presence of the iodine atom at the 3-position of the thiophene ring facilitates various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the linkage of the thiophene core to other aromatic or aliphatic moieties. cabb-chemicals.comscirp.org The carboxamide group at the 2-position, meanwhile, can participate in a range of chemical transformations or act as a key pharmacophore, contributing to the biological activity of the final product.

A significant application of this compound derivatives is in the production of advanced fungicides. For instance, N-aryl-3-iodo-2-thiophenecarboxamides have been synthesized and identified as potent fungicidal agents. google.com These compounds are built upon the this compound scaffold, with complex substituents attached to the amide nitrogen. The synthesis of these specialty fungicides highlights the role of the iodo-thiophene carboxamide as a key intermediate.

The following table details a representative example of a specialty chemical derived from a this compound intermediate, as described in the patent literature.

Table 1: Example of a Fungicidal Specialty Chemical Synthesized from a this compound Derivative

| Product Name | Intermediate | Application | Significance of this compound Moiety |

| N-[2-[5-fluoro-6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl]phenyl]-3-iodo-2-thiophenecarboxamide | This compound | Fungicide | The this compound core is a fundamental structural unit of this complex fungicidal molecule. google.com |

Furthermore, the synthetic utility of the 3-iodo-thiophene scaffold is demonstrated in the synthesis of antibacterial agents through Suzuki coupling reactions. While the specific substrate in the documented example is a related dichloro-iodo-thienyl derivative, the reaction principle is directly applicable to this compound. googleapis.com This reaction showcases the replacement of the iodine atom with a methyl group, a common transformation in the synthesis of specialty chemicals to fine-tune the molecule's properties.

The data below, extrapolated from a related compound, illustrates the conditions for such a transformation.

Table 2: Illustrative Suzuki Coupling Reaction on a 3-Iodo-thiophene Derivative

| Reactant | Reagents | Product | Reaction Type |

| Ethyl 1-{[(4,5-dichloro-3-iodo-2-thienyl)carbonyl]amino}cyclopropanecarboxylate | Methylboronic acid, Palladium(II) acetate, Tricyclohexylphosphine, Potassium phosphate (B84403) tribasic | Ethyl 1-{[(4,5-dichloro-3-methyl-2-thienyl)carbonyl]amino}cyclopropanecarboxylate | Suzuki-Miyaura Coupling googleapis.com |

The ongoing research into the applications of thiophene derivatives in medicinal chemistry and materials science suggests that the demand for versatile building blocks like this compound will continue to grow. ontosight.ailookchem.com Its ability to participate in reliable and efficient coupling reactions makes it a valuable intermediate for the production of a new generation of high-value specialty chemicals.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 3-Iodo-2-thiophenecarboxamide, and how do reaction conditions influence yield?

- Answer : Two primary routes are derived from thiophene chemistry:

- Gewald Reaction : Involves condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Optimal yields require anhydrous conditions and catalytic bases (e.g., morpholine) at 60–80°C .

- Fiesselmann Synthesis : Uses thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions (e.g., KOH/ethanol) to generate 3-hydroxy-2-thiophenecarboxylic intermediates, which can be iodinated .

- Example Data :

| Method | Temperature | Catalyst | Yield Range |

|---|---|---|---|

| Gewald | 60–80°C | Morpholine | 50–70% |

| Fiesselmann | RT–60°C | KOH | 40–65% |

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm; carboxamide carbonyl at ~168 ppm) .

- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for C₅H₃INO₂S: calculated m/z 267.93) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer :

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition. Avoid exposure to moisture and light .

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for reactions; solubility in water is limited (<1 mg/mL) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for iodination reactions of thiophene derivatives?

- Answer : Variability arises from:

- Iodine Source : N-iodosuccinimide (NIS) vs. I₂. NIS provides higher regioselectivity but lower yields (e.g., 60% vs. 45%) .

- Catalysis : Silver triflate improves electrophilic substitution efficiency by activating iodine .

- Validation : Reproduce reactions with controlled moisture levels (anhydrous vs. ambient) and compare HPLC purity (>98%) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer :

- DFT Calculations : Optimize geometry using software (e.g., Gaussian) to evaluate frontier molecular orbitals (HOMO/LUMO) and predict Suzuki-Miyaura coupling sites .

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .

Q. What analytical methods validate the purity of this compound in complex matrices?

- Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (30→100% over 20 min) and monitor at 254 nm .

- Elemental Analysis : Confirm iodine content (theoretical: ~47.5%) via combustion analysis .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for thiophenecarboxamide derivatives?

- Answer : Discrepancies arise from:

- Polymorphism : Crystallization solvents (e.g., methanol vs. ethyl acetate) produce distinct crystal forms .

- Impurities : Residual solvents or byproducts lower observed melting points. Validate via DSC and TGA .

Methodological Best Practices

Q. How to optimize reaction conditions for scaling up this compound synthesis?

- Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify robust parameters.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.